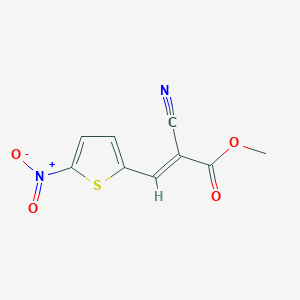![molecular formula C24H19Br2N3O2S B12015984 N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 438017-40-4](/img/structure/B12015984.png)
N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドは、その独特な構造要素によって特徴付けられる複雑な有機化合物です。この化合物は、ジブロモ置換フェニル環、キナゾリノン部分、およびスルファニルアセトアミド結合を特徴としています。これは、その潜在的な生物活性と医薬品化学における用途のために、さまざまな分野で注目されています。
準備方法
合成経路と反応条件
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを伴います。
キナゾリノンコアの形成: キナゾリノンコアは、アントラニル酸誘導体を適切なアルデヒドまたはケトンと酸性または塩基性条件下で環化させることによって合成できます。
臭素化: フェニル環は、臭素またはN-ブロモスクシンイミド(NBS)を、鉄またはアルミニウムクロリドなどの触媒の存在下で使用して臭素化されます。
カップリング反応: 次に、臭素化されたフェニル誘導体は、求核置換反応を介してキナゾリノン誘導体とカップリングされます。この反応は、多くの場合、炭酸カリウムなどの塩基を、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で用いて促進されます。
チオエーテルの形成: 最後のステップは、スルファニルアセトアミド結合の形成を伴い、これは、中間体をチオール誘導体と穏やかな条件下で反応させることによって達成できます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、産業需要を満たすためにプロセスをスケールアップすることが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、キナゾリノン部分を標的にし、それをジヒドロキナゾリン誘導体に変換する可能性があります。
置換: フェニル環上の臭素原子は、適切な条件下で、アミンやアルコキシドなどのさまざまな求核剤で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を有機溶媒中で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)を無水条件下で使用します。
置換: メタノールナトリウム(NaOMe)または第一級アミンなどの求核剤を極性溶媒中で使用します。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: ジヒドロキナゾリン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換フェニル誘導体。
科学研究への応用
化学
化学において、この化合物は、その反応性とより複雑な分子の構築ブロックとしての可能性について研究されています。そのユニークな構造により、さまざまな官能化が可能になり、有機合成において汎用性の高い中間体となります。
生物学
生物学的に、N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドは、その潜在的な抗菌および抗癌特性について調査されています。臭素原子の存在とキナゾリノン部分は、その生物活性に寄与しています。
医学
医薬品化学において、この化合物は、治療剤としての可能性を探求されています。その構造は、さまざまな生物学的標的に作用する可能性を示唆しており、創薬の候補となっています。
産業
産業的には、この化合物は、新しい材料の開発や、より複雑な医薬品の合成における前駆体として使用できます。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is investigated for its potential antimicrobial and anticancer properties. The presence of bromine atoms and the quinazolinone moiety contribute to its biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex pharmaceuticals.
作用機序
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。キナゾリノン部分は、特定の酵素を阻害することが知られており、臭素化されたフェニル環は、生物学的受容体への結合親和性を高めることができます。スルファニルアセトアミド結合も、化合物の全体的な活性の調節に役割を果たしている可能性があります。
類似化合物との比較
類似化合物
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]チオ}アセトアミド: スルファニルアセトアミドではなくチオエーテル結合を持つ類似の構造。
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]オキシ}アセトアミド: エーテル結合を持つ類似の構造。
独自性
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドの独自性は、その特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を付与します。臭素原子とキナゾリノン部分の両方の存在により、さらなる研究開発に特に興味深いものとなっています。
この詳細な概要は、N-(2,6-ジブロモ-4-メチルフェニル)-2-{[3-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}アセトアミドに関する包括的な理解を提供し、その合成、反応、用途、およびユニークな特性を網羅しています。
特性
CAS番号 |
438017-40-4 |
|---|---|
分子式 |
C24H19Br2N3O2S |
分子量 |
573.3 g/mol |
IUPAC名 |
N-(2,6-dibromo-4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19Br2N3O2S/c1-14-7-9-16(10-8-14)29-23(31)17-5-3-4-6-20(17)27-24(29)32-13-21(30)28-22-18(25)11-15(2)12-19(22)26/h3-12H,13H2,1-2H3,(H,28,30) |
InChIキー |
LDDBKTXRLPZAAD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)


![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)
